molecular formula C35H38Cl2N8O4 B601391 Impureté B de l'itraconazole CAS No. 854372-77-3

Impureté B de l'itraconazole

Numéro de catalogue: B601391
Numéro CAS: 854372-77-3
Poids moléculaire: 705.6 g/mol
Clé InChI: VRJGLVXBWFZNCZ-AVQIMAJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

An isomer of Itraconazole.

Applications De Recherche Scientifique

Pharmaceutical Formulations

1.1 Role in Drug Development

The characterization and quantification of impurities like Itraconazole Impurity B are crucial for the development of safe and effective pharmaceutical products. Regulatory agencies, including the FDA and ICH, mandate stringent controls on impurities to ensure patient safety.

  • Stability Studies : Research indicates that Itraconazole Impurity B can form during the degradation of itraconazole under stress conditions (e.g., heat, light). Understanding its formation helps in optimizing storage conditions and improving formulation stability .
  • Formulation Enhancement : The presence of impurities can affect the bioavailability of itraconazole. Formulation scientists explore various excipients to mitigate these effects while maintaining therapeutic efficacy .

Analytical Methodologies

2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a primary analytical technique used to detect and quantify Itraconazole Impurity B in pharmaceutical preparations. Various studies have developed robust HPLC methods for this purpose:

  • Method Development : A reverse-phase HPLC method was established using a Thermo Hypersil BDS C18 column, allowing for the effective separation of itraconazole from its impurities, including Impurity B. The mobile phase was optimized to achieve high resolution and sensitivity .
  • Validation Parameters : Studies report on parameters such as linearity, accuracy, precision, and limits of detection for quantifying Itraconazole Impurity B during routine quality control processes .
ParameterValue
LinearityR² = 0.9999
Limit of Detection0.8 µg/mL
Recovery Rate98.5% - 105.1%

Therapeutic Implications

3.1 Potential Repurposing

Recent studies suggest that impurities in established drugs may exhibit unique biological activities that could be explored for therapeutic benefits:

  • Antifungal Activity : Preliminary investigations have indicated that Itraconazole Impurity B might possess antifungal properties comparable to or synergistic with those of itraconazole itself . This opens avenues for further research into its potential use as an adjunct therapy.
  • Biodistribution Studies : The analytical methods developed for detecting Itraconazole Impurity B can also be applied in pharmacokinetic studies to understand its distribution within biological systems, potentially revealing new therapeutic applications .

Case Studies

Several case studies illustrate the importance of monitoring Itraconazole Impurity B:

  • Case Study 1 : A stability study demonstrated that formulations with high levels of Itraconazole Impurity B showed reduced efficacy in vivo compared to those with lower impurity levels. This finding underscores the need for rigorous impurity profiling during drug development .
  • Case Study 2 : A recent study utilized advanced chromatographic techniques to isolate and characterize Itraconazole Impurity B from degraded samples, providing insights into its chemical structure and potential effects on drug performance .

Mécanisme D'action

Target of Action

Itraconazole Impurity B, like Itraconazole, primarily targets the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The mode of action of Itraconazole Impurity B involves the inhibition of the 14α-demethylase enzyme . The azole nitrogen atoms in the chemical structure of Itraconazole form a complex with the active site, or the haem iron, of the enzyme . This interaction inhibits the enzyme’s function, preventing the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis results in an accumulation of 14α-methyl sterols, which are toxic to the fungal cell and lead to alterations in the fungal cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by Itraconazole Impurity B is the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylase enzyme, the compound disrupts the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an increase in 14α-methyl sterols, causing toxicity and alterations in the fungal cell membrane .

Pharmacokinetics

Itraconazole is well-absorbed and highly protein-bound, with a reported elimination half-life of 20 hours . It is metabolized by cytochrome P450 3A4 to several metabolites, including hydroxy-itraconazole, which also has antifungal activity

Result of Action

The result of Itraconazole Impurity B’s action is the disruption of fungal cell membrane integrity due to the alteration in the composition of sterols . This disruption can lead to the leakage of cellular contents and ultimately cell death .

Action Environment

The action of Itraconazole Impurity B can be influenced by various environmental factors. For instance, the pH level can affect the solubility and absorption of the compound . Additionally, the presence of food can enhance the absorption of Itraconazole, potentially influencing the bioavailability of Itraconazole Impurity B . .

Analyse Biochimique

Activité Biologique

Itraconazole is a well-established antifungal agent belonging to the triazole class, primarily used to treat various fungal infections. Its biological activity is largely attributed to its ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. However, the presence of impurities, such as Itraconazole Impurity B, can influence its pharmacological properties and efficacy. This article delves into the biological activity of Itraconazole Impurity B, exploring its mechanisms, effects, and implications in clinical settings.

Structure and Characteristics

Itraconazole Impurity B is one of several impurities that can arise during the synthesis or degradation of itraconazole. Understanding its chemical structure is crucial for assessing its biological activity. The impurity's formation typically involves alterations to the core itraconazole structure, including modifications to the piperazine ring and other substituents.

Table 1: Structural Characteristics of Itraconazole and Its Impurities

CompoundMolecular FormulaRetention Time (min)Mass (m/z)
ItraconazoleC35H38Cl2N8O444.08705
Itraconazole Impurity BC35H38Cl2N8O4 - X16.50707

Biological Activity and Efficacy

Recent studies indicate that the efficacy of itraconazole can be influenced by its impurities. For instance, research has shown that certain impurities can enhance or diminish the overall antifungal activity of itraconazole formulations .

Case Study: Clinical Efficacy

In a clinical study comparing different formulations of itraconazole, including those with varying impurity profiles, it was found that patients receiving formulations with lower impurity levels exhibited higher cure rates for dermatophytosis. The study reported a complete cure rate of 69% in patients treated with super-bioavailable itraconazole compared to 46% in those receiving conventional formulations . This suggests that the presence and type of impurities may significantly impact therapeutic outcomes.

Pharmacokinetics and Toxicology

Itraconazole is known for its complex pharmacokinetics, characterized by non-linear absorption and extensive metabolism via the CYP3A4 enzyme system . The presence of impurities like Itraconazole Impurity B can potentially alter these pharmacokinetic parameters by affecting absorption rates or metabolic pathways.

Table 2: Pharmacokinetic Profile of Itraconazole

ParameterValue
BioavailabilityVariable (dependent on formulation)
MetabolismHepatic (CYP3A4 pathway)
ExcretionFecal (3-18% parent drug)

Propriétés

Numéro CAS

854372-77-3

Formule moléculaire

C35H38Cl2N8O4

Poids moléculaire

705.6 g/mol

Nom IUPAC

2-butan-2-yl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)42-14-16-43(17-15-42)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-41-22-38-39-23-41)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m1/s1

Clé InChI

VRJGLVXBWFZNCZ-AVQIMAJZSA-N

SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl

SMILES isomérique

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl

SMILES canonique

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one ;  Itraconazole N4-Isomer ;  (1,2,4-Triazol-4-yl) Itraconazole

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.